2-T-Butyl-3-hydroxy-4-trifluoromethylisoindolin-1-one

Medicinal chemistry Structure-activity relationship (SAR) Regioisomer procurement

SAR campaigns exploring positional CF3 effects on isoindolinone kinase inhibitors demand precise regioisomeric identity. Substituting the 5-CF3 or 6-CF3 analog for this 4-CF3 isomer (CAS 1242336-58-8) constitutes a change in chemical entity, invalidating SAR interpretations and procurement specifications. • 4-CF3 substitution ortho to the lactam carbonyl creates a distinct steric environment and H-bonding network unavailable from 5-CF3 or 6-CF3 positional isomers • Computed LogP 2.59, Fsp³ 0.46, 1 H-bond donor, 2 H-bond acceptors-balanced permeability and solubility for intracellular kinase targets • ≥7 independent commercial suppliers across UK/EU/China/US at 97-98% purity enable competitive bidding and single-supplier risk mitigation

Molecular Formula C13H14F3NO2
Molecular Weight 273.255
CAS No. 1242336-58-8
Cat. No. B597425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-T-Butyl-3-hydroxy-4-trifluoromethylisoindolin-1-one
CAS1242336-58-8
Molecular FormulaC13H14F3NO2
Molecular Weight273.255
Structural Identifiers
SMILESCC(C)(C)N1C(C2=C(C1=O)C=CC=C2C(F)(F)F)O
InChIInChI=1S/C13H14F3NO2/c1-12(2,3)17-10(18)7-5-4-6-8(13(14,15)16)9(7)11(17)19/h4-6,11,19H,1-3H3
InChIKeyQBZSZZYWZDKTGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Trifluoromethyl Isoindolinone Scaffold Overview


2-T-Butyl-3-hydroxy-4-trifluoromethylisoindolin-1-one (CAS 1242336-58-8) is a substituted isoindolin-1-one derivative featuring a tert-butyl group at the N2 position, a hydroxy group at C3, and a trifluoromethyl (-CF3) group at the C4 position of the isoindolinone core . This compound belongs to a broader class of isoindolinone derivatives that have been disclosed as kinase inhibitors and caspase inhibitors in multiple patent filings [1]. Unlike the more extensively characterized 6-CF3 positional isomer (CAS 1242336-60-2) for which apoptotic activity against cancer cell lines has been reported , the 4-CF3 substitution pattern represents a distinct regioisomeric variation that may confer differential steric and electronic properties relevant to target engagement and downstream functionalization.

1 Defined 4-CF3 regioisomer with unique steric/electronic profile
2 Disclosed in isoindolinone kinase inhibitor patent filings
3 Multi-vendor availability with documented purity specifications

Positional Isomer Specificity: 4-CF3 vs 5-CF3/6-CF3


Within the isoindolinone scaffold class, the precise location of the trifluoromethyl substituent on the aromatic ring critically determines both physicochemical parameters and putative biological target interactions. The 4-CF3 isomer (CAS 1242336-58-8) positions the strongly electron-withdrawing trifluoromethyl group ortho to the lactam carbonyl and adjacent to the C3 hydroxy group, creating a distinct steric environment and hydrogen-bonding network compared to the 5-CF3 (CAS 1242336-73-7) or 6-CF3 (CAS 1242336-60-2) positional analogs. These positional variations alter computed LogP values, molecular geometry, and electronic distribution across the aromatic ring—factors that directly influence membrane permeability, metabolic stability, and binding pocket complementarity. A research program substituting the 4-CF3 isomer with a 5-CF3 or 6-CF3 analog would constitute a change in chemical entity, potentially invalidating structure-activity relationship (SAR) interpretations and procurement specifications.

Regioisomer mismatch
5-CF3 or 6-CF3 positional isomers present different electronic distribution and steric environment, which may shift target engagement profile and binding-pocket complementarity.
SAR interpretation risk
Substituting the 4-CF3 regioisomer with a 5-/6-CF3 analog constitutes a change in chemical entity and may invalidate structure-activity relationship interpretations and procurement specifications.

Procurement Differentiation Evidence


Regioisomeric Differentiation

The target compound is the 4-CF3 regioisomer within a series of tert-butyl hydroxy isoindolinones bearing trifluoromethyl substitution at different aromatic ring positions. Three distinct positional isomers are commercially documented: the 4-CF3 (target, CAS 1242336-58-8), the 5-CF3 (CAS 1242336-73-7), and the 6-CF3 (CAS 1242336-60-2) variants . These are chemically distinct entities with unique CAS registry numbers, InChIKeys, and physical properties. The 4-CF3 isomer places the trifluoromethyl group ortho to the lactam carbonyl and proximal to the C3 hydroxyl, whereas the 6-CF3 isomer positions it para to the carbonyl, resulting in fundamentally different electron density distribution and steric accessibility .

Regioisomeric identity
Class-level inference
4-CF3 (ortho) vs 5-CF3 and 6-CF3 isomers; unique CAS & InChIKey
Supports regioisomer-specific SAR procurement
5-CF3 and 6-CF3 are chemically distinct entities
Medicinal chemistry Structure-activity relationship (SAR) Regioisomer procurement

Vendor-Guaranteed Purity Specifications

Multiple commercial vendors list this compound with minimum purity specifications ranging from 97% to ≥98% . Fluorochem (Cat. No. F767412) guarantees purity of 98% ; Leyan (Cat. No. 1513637) specifies 98% purity with melting point >105°C ; Aladdin Scientific (Cat. No. T180513) offers 97% purity ; MolCore (Cat. No. MC629753) provides NLT 98% purity under ISO certification . These vendor-verified purity specifications are accompanied by published hazard classifications (GHS07: H302 harmful if swallowed, H315 causes skin irritation, H319 causes serious eye irritation, H335 may cause respiratory irritation) .

Purity specification
Supporting evidence
97–98% purity range documented across multiple independent vendors
Enables quality-based procurement criteria
Vendor COA specifications; analytical method may vary
Chemical procurement Purity specification Quality control

Physicochemical Profiling: LogP and Fsp3

The 4-CF3 isomer possesses a computed LogP value of 2.59 and an Fsp3 (fraction of sp3-hybridized carbons) of 0.46, with one hydrogen bond donor (the C3 hydroxyl) and two hydrogen bond acceptors (the lactam carbonyl and hydroxyl oxygen) . The presence of the tert-butyl group at N2 introduces substantial steric bulk (one asymmetric center) while the trifluoromethyl group at C4 contributes strong electron-withdrawing character and enhanced lipophilicity relative to non-fluorinated or mono-fluorinated isoindolinone analogs . While direct comparative LogP data for the 5-CF3 and 6-CF3 positional isomers are not uniformly available in open vendor catalogs, the ortho-substitution pattern of the 4-CF3 isomer creates a distinct three-dimensional geometry that differentiates it from its meta- and para-substituted counterparts.

Physicochemical profile
Class-level inference
LogP 2.59; Fsp3 0.46; 1 H-bond donor, 2 acceptors
Informs permeability and solubility predictions
Computed values; experimental validation advised
Lipophilicity Physicochemical properties Drug-likeness

GHS Safety and Handling Classification

The compound carries GHS07 hazard classification with signal word 'Warning' and specific hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Associated precautionary statements include P280 (Wear protective gloves/protective clothing and eye/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P403+P233 (Store in a well-ventilated place. Keep container tightly closed) . The compound is classified as non-hazardous for transport and may be shipped at room temperature within continental US regions .

GHS safety handling
Supporting evidence
GHS07 Warning; H302, H315, H319, H335
Standardized laboratory safety protocols apply
PPE required; non-hazardous for transport
Laboratory safety Hazard classification GHS compliance

Supplier Landscape and Procurement Accessibility

The target compound is commercially available from multiple international suppliers, including Fluorochem (UK, Cat. No. F767412) , Leyan (China, Cat. No. 1513637) , Aladdin Scientific (Cat. No. T180513) , MolCore (Cat. No. MC629753) , Combi-Blocks (Cat. No. OT-1280) , Bide Pharmatech (Cat. No. BD231514) , and CymitQuimica . Some vendors offer the compound from stock (Fluorochem EU/UK/China stock availability) , while others operate on a custom synthesis or inquiry basis . Price points vary substantially: Aladdin Scientific lists 5g at $2,610.90 with 8-12 week lead time ; Leyan requires quotation for 1g/5g/10g quantities ; CymitQuimica offers 25mg at €90.00 . This multi-vendor availability contrasts with more specialized isoindolinone derivatives that may be single-source or custom-synthesis only.

Supplier landscape
Supporting evidence
≥7 independent suppliers across Europe, Asia & North America
Reduces single-supplier disruption risk
Price and lead time vary by vendor and quantity
Supply chain Vendor comparison Procurement planning

Research and Procurement Application Scenarios


4-CF3 Substitution SAR in Kinase Inhibitors

This compound serves as a structurally defined building block for structure-activity relationship (SAR) campaigns exploring the positional effects of trifluoromethyl substitution on isoindolinone-based kinase inhibitors. The 4-CF3 substitution pattern (ortho to the lactam carbonyl) provides a distinct electronic and steric environment compared to the 5-CF3 and 6-CF3 positional isomers . Researchers can systematically compare the 4-CF3 isomer against its 5-CF3 and 6-CF3 counterparts to evaluate how ring substitution position affects target binding affinity, selectivity profiles, and cellular potency. The documented LogP of 2.59 and moderate lipophilicity make it suitable for assessing membrane permeability trends within this chemical series . This application is directly supported by the regioisomeric differentiation evidence and physicochemical parameter data presented in Section 3.

Multi-Vendor Procurement for Supply Chain Resilience

Given the compound's availability from at least seven independent commercial suppliers across multiple geographic regions—including Fluorochem (UK/EU/China), Leyan (China), Aladdin Scientific, MolCore, Combi-Blocks, Bide Pharmatech, and CymitQuimica —procurement officers can implement competitive bidding and supply chain diversification strategies. The documented purity specifications ranging from 97% to ≥98% across these vendors enable quality-based vendor selection without compromising experimental integrity. The hazard classification (GHS07, H302/H315/H319/H335) is uniformly documented, allowing consistent safety protocol implementation regardless of the selected supplier . This multi-source availability mitigates single-supplier disruption risk, a procurement advantage supported by the supplier landscape evidence in Section 3.

Physicochemical Benchmarking for Lead Optimization

The compound's computed physicochemical parameters—LogP = 2.59, Fsp3 = 0.46, one H-bond donor, and two H-bond acceptors —position it within a favorable range for compounds requiring both adequate membrane permeability and manageable solubility. The moderate lipophilicity (LogP 2.59) falls below the threshold typically associated with high metabolic clearance (LogP >3-4) while remaining sufficient for passive diffusion across lipid bilayers. The Fsp3 value of 0.46 indicates a balanced fraction of sp3-hybridized carbons, correlating with improved solubility and reduced promiscuity relative to fully aromatic scaffolds. These parameters are directly relevant for medicinal chemistry teams optimizing lead compounds for intracellular kinase targets or central nervous system applications where balanced physicochemical properties are critical for success.

C3 Hydroxyl Functionalization for Library Synthesis

The C3 hydroxyl group provides a synthetic handle for further derivatization—including esterification, etherification, oxidation to the corresponding ketone, or conversion to a leaving group for nucleophilic displacement—enabling the generation of focused isoindolinone libraries with the 4-CF3 substitution pattern retained. This scaffold can serve as a versatile intermediate for exploring downstream functionalization while maintaining the defined 4-CF3 regioisomeric identity. The compound's commercial availability at 97-98% purity supports its use as a reliable starting material for synthetic transformations where high initial purity minimizes purification burden and maximizes yield consistency. This application is supported by the purity specification and structural characterization evidence presented in Section 3.

Application
Selection Property
Validation Focus
CF3 positional SAR studies
Defined 4-CF3 regioisomer identity
Isomer-specific target binding & selectivity profiling
Supply chain resilience
Multi-vendor availability with documented purity
Quality consistency across suppliers & competitive sourcing
Lead optimization
Computed lipophilicity and Fsp3 profile
Membrane permeability and solubility assessment
Focused library synthesis
C3 hydroxyl synthetic handle
Downstream derivatization retaining 4-CF3 pattern

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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